

Pharmacokinetics and pharmacodynamics of Tioxacin in preclinical models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tioxacin

Cat. No.: B1197314

[Get Quote](#)

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of **Tioxacin**

Abstract

Tioxacin is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, c-Met, which is often dysregulated in various human cancers. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Tioxacin** in various in vitro and in vivo models. The data presented herein support the continued development of **Tioxacin** as a potential therapeutic agent for oncology indications.

Pharmacokinetics of Tioxacin in Preclinical Models

The pharmacokinetic profile of **Tioxacin** was evaluated in CD-1 mice and Sprague-Dawley rats to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Murine Pharmacokinetic Study

- Animal Models: Male CD-1 mice (n=3 per time point), aged 6-8 weeks.
- Dosing: A single dose of **Tioxacin** was administered via oral gavage (10 mg/kg) or intravenous injection (2 mg/kg). The oral formulation was a suspension in 0.5% methylcellulose. The intravenous formulation was a solution in 10% DMSO, 40% PEG300, and 50% saline.

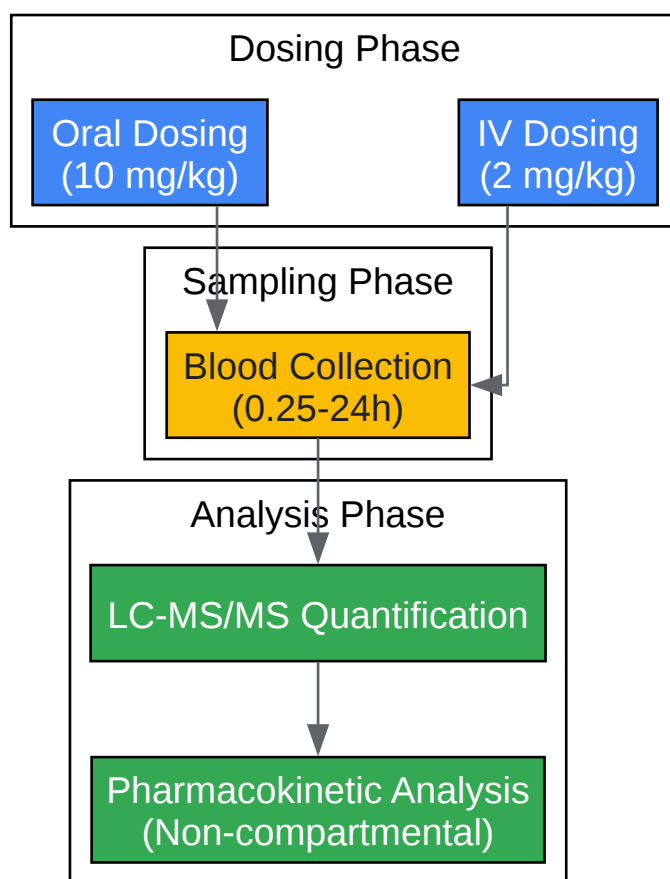
- **Sample Collection:** Blood samples were collected via retro-orbital bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Plasma was isolated by centrifugation.
- **Bioanalysis:** **Tioxacin** concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.
- **Data Analysis:** Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Pharmacokinetic Parameters of Tioxacin

The following table summarizes the key pharmacokinetic parameters of **Tioxacin** in mice and rats following a single dose administration.

Parameter	Oral (10 mg/kg) - Mouse	IV (2 mg/kg) - Mouse	Oral (10 mg/kg) - Rat	IV (2 mg/kg) - Rat
C _{max} (ng/mL)	1250 ± 180	2500 ± 310	980 ± 150	1950 ± 250
T _{max} (hr)	1.0	0.25	2.0	0.25
AUC _{0-t} (ng·hr/mL)	7500 ± 950	3200 ± 400	8800 ± 1100	4100 ± 520
AUC _{0-inf} (ng·hr/mL)	7800 ± 1000	3250 ± 410	9100 ± 1150	4180 ± 530
t _{1/2} (hr)	4.5 ± 0.8	3.8 ± 0.6	6.2 ± 1.1	5.5 ± 0.9
Cl (L/hr/kg)	-	0.62 ± 0.08	-	0.48 ± 0.06
V _d (L/kg)	-	3.3 ± 0.5	-	3.8 ± 0.7
Oral Bioavailability (F%)	48%	-	43.5%	-

Visualization of the Pharmacokinetic Study Workflow



[Click to download full resolution via product page](#)

*Workflow for the preclinical pharmacokinetic study of **Tioxacin**.*

Pharmacodynamics of Tioxacin

The pharmacodynamic effects of **Tioxacin** were assessed by its ability to inhibit the c-Met signaling pathway and its subsequent anti-tumor efficacy in a xenograft model.

Experimental Protocol: In Vivo Xenograft Efficacy Study

- Cell Line: Human gastric carcinoma cell line (MKN-45) with c-Met amplification.
- Animal Model: Female athymic nude mice, aged 6-8 weeks.
- Tumor Implantation: 5×10^6 MKN-45 cells were implanted subcutaneously into the right flank of each mouse.

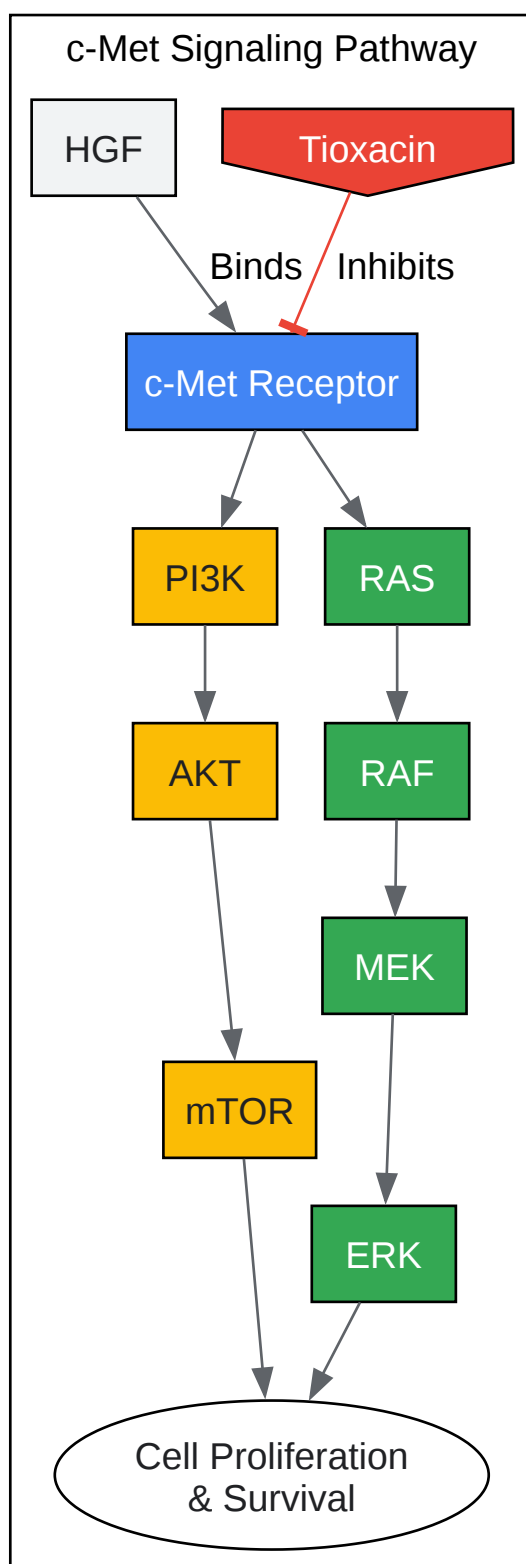
- **Treatment:** When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and **Tioxacin** treatment groups (n=8 per group). **Tioxacin** was administered orally once daily at doses of 10, 30, and 50 mg/kg.
- **Efficacy Endpoints:** Tumor volumes were measured twice weekly. The primary efficacy endpoint was tumor growth inhibition (TGI).
- **PD Biomarkers:** At the end of the study, tumors were excised to measure the inhibition of c-Met phosphorylation via western blot.

In Vivo Efficacy and Target Engagement

Tioxacin demonstrated dose-dependent anti-tumor activity in the MKN-45 xenograft model.

Dose (mg/kg/day)	Tumor Growth Inhibition (TGI%)	p-c-Met Inhibition (%)
10	45%	35%
30	78%	72%
50	95%	91%

Visualization of the Tioxacin Signaling Pathway



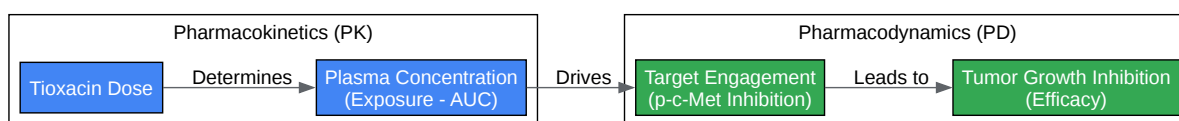
[Click to download full resolution via product page](#)

Tioxacin inhibits the HGF/c-Met signaling pathway.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

A clear relationship was established between **Tioxacin** plasma concentration and the extent of tumor growth inhibition. The PK/PD analysis indicates that sustained plasma concentrations above the in vitro IC90 for p-c-Met inhibition are required for optimal anti-tumor efficacy.

Visualization of the PK/PD Logical Relationship



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Tioxacin in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197314#pharmacokinetics-and-pharmacodynamics-of-tioxacin-in-preclinical-models\]](https://www.benchchem.com/product/b1197314#pharmacokinetics-and-pharmacodynamics-of-tioxacin-in-preclinical-models)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com